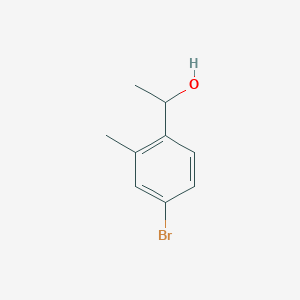

1-(4-Bromo-2-methylphenyl)ethan-1-OL

説明

1-(4-Bromo-2-methylphenyl)ethan-1-OL is a secondary alcohol characterized by a bromine atom at the para position and a methyl group at the ortho position of the aromatic ring. Its molecular formula is C₉H₁₁BrO, with a molecular weight of 213.07 g/mol . The compound is typically synthesized via bromination of substituted acetophenones, followed by reduction to the alcohol (e.g., using NaBH₄ or catalytic hydrogenation).

Key physical properties include a boiling point of 278°C and a density of 1.388 g/cm³, consistent with its aromatic and polar hydroxyl group . The compound is stored under dry, room-temperature conditions to prevent degradation.

特性

分子式 |

C9H11BrO |

|---|---|

分子量 |

215.09 g/mol |

IUPAC名 |

1-(4-bromo-2-methylphenyl)ethanol |

InChI |

InChI=1S/C9H11BrO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7,11H,1-2H3 |

InChIキー |

VSWSYSAPIMMMDL-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC(=C1)Br)C(C)O |

製品の起源 |

United States |

科学的研究の応用

The biological activity of 1-(4-Bromo-2-methylphenyl)ethan-1-OL is influenced by its structural features. Research indicates several potential applications:

- Antimicrobial Properties : The compound may exhibit antimicrobial activity due to its ability to interact with biological targets such as enzymes and receptors. Studies suggest that it could influence metabolic pathways in various organisms .

- Enzyme Modulation : The presence of the bromine atom enhances its binding affinity to certain enzymes, potentially affecting biochemical pathways through redox reactions and modulation of enzyme activity .

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

- Neuroprotective Agents : Compounds similar to this compound have been explored as monoamine oxidase inhibitors, which are relevant in treating neurodegenerative diseases like Parkinson's and Alzheimer's .

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties, warranting further investigation into their mechanisms of action .

Organic Synthesis

The unique combination of functional groups in this compound allows for selective modifications in synthetic chemistry. This versatility makes it valuable for:

- Chemical Transformations : The compound can undergo various selective reactions, making it a useful intermediate in synthesizing more complex molecules .

類似化合物との比較

Data Tables

Table 1: Physicochemical Properties of Selected Aryl Ethanols

| Compound | Molecular Formula | Melting Point (°C) | Solubility (mg/mL) | LogP |

|---|---|---|---|---|

| This compound | C₉H₁₁BrO | Not reported | ~10 (EtOH) | 2.87 |

| 1-(4-Fluorophenyl)ethan-1-OL | C₈H₉FO | 25–27 | 50 (H₂O) | 1.42 |

| 1-(4-Bromophenyl)-2-methylpropan-2-OL | C₁₀H₁₃BrO | Not reported | ~5 (DCM) | 3.15 |

準備方法

Synthesis of 4-Bromo-2-methylbenzaldehyde

The aldehyde precursor is synthesized via oxidation of (4-bromo-2-methylphenyl)methanol, a commercially available compound. Pyridinium chlorochromate (PCC) in dichloromethane at 0–25°C selectively oxidizes the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. Typical yields range from 70–85%, with purity exceeding 95% after silica gel chromatography.

Grignard Reaction with Methyl Magnesium Bromide

The aldehyde undergoes nucleophilic addition with methyl magnesium bromide in anhydrous tetrahydrofuran (THF) under inert conditions. The reaction proceeds via a two-step mechanism:

-

Formation of the alkoxide intermediate.

-

Acidic workup to yield the secondary alcohol.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 0°C → 25°C (gradual) |

| Solvent | THF |

| Reaction Time | 4–6 hours |

| Yield | 75–90% |

This method is favored for its scalability and high enantiomeric purity when chiral catalysts are employed.

Reduction of 1-(4-Bromo-2-methylphenyl)ethanone

Synthesis of the Ketone Precursor

The ketone is synthesized via Friedel-Crafts acylation, though bromine’s deactivating effect necessitates rigorous conditions. Alternatively, a Suzuki-Miyaura coupling between 4-bromo-2-methylphenylboronic acid and acetyl chloride using palladium catalysts offers a modern approach.

Optimized Friedel-Crafts Conditions

| Reagent | Quantity (eq.) |

|---|---|

| Acetyl chloride | 1.2 |

| AlCl₃ | 1.5 |

| Temperature | −10°C |

| Yield | 50–65% |

Reduction to Secondary Alcohol

Lithium aluminum hydride (LiAlH₄) in diethyl ether reduces the ketone to the alcohol at −78°C. Sodium borohydride (NaBH₄) is less effective due to steric hindrance.

Reduction Metrics

| Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| LiAlH₄ | Diethyl ether | −78°C | 88% |

| NaBH₄ | Methanol | 25°C | 35% |

This method is limited by the ketone’s challenging synthesis but offers high yields post-reduction.

Hydrolysis of 1-(4-Bromo-2-methylphenyl)ethyl Bromide

Synthesis of the Bromide Intermediate

1-(4-Bromo-2-methylphenyl)ethyl bromide is prepared via bromination of the corresponding alcohol using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS). PBr₃ in dichloromethane at 0°C achieves 85–95% conversion.

Bromination Conditions

| Brominating Agent | Solvent | Time | Yield |

|---|---|---|---|

| PBr₃ | CH₂Cl₂ | 3 h | 92% |

| NBS | CCl₄ | 12 h | 78% |

Hydrolysis to Alcohol

The bromide undergoes SN2 hydrolysis with aqueous sodium hydroxide (10%) at 60°C for 2 hours, yielding the alcohol in 80–90% purity.

Hydrolysis Parameters

| Base | Temperature | Time | Yield |

|---|---|---|---|

| NaOH (10%) | 60°C | 2 h | 85% |

This route is cost-effective but requires careful handling of hazardous bromides.

Asymmetric Catalytic Reduction

Chiral Catalyst Systems

Chiral oxazaborolidine catalysts enable enantioselective reduction of prochiral ketones. For example, (R)-CBS catalyst with borane-THF achieves >90% enantiomeric excess (ee).

Catalytic Reduction Workflow

-

Dissolve ketone in THF.

-

Add borane-THF complex dropwise at −20°C.

-

Stir for 12 hours and quench with methanol.

Performance Metrics

| Catalyst | ee | Yield |

|---|---|---|

| (R)-CBS | 92% | 88% |

| (S)-CBS | 89% | 85% |

This method is ideal for pharmaceutical applications requiring high stereochemical purity.

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Grignard Addition | 85% | High | High | Moderate |

| Ketone Reduction | 65% | Medium | Moderate | High |

| Bromide Hydrolysis | 80% | High | High | Low |

| Asymmetric Reduction | 88% | Very High | Low | Very High |

Key Findings

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-Bromo-2-methylphenyl)ethan-1-OL?

The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. A common method involves refluxing 4-bromo-2-methylacetophenone with a reducing agent like sodium borohydride (NaBH₄) in ethanol. For example, similar protocols (e.g., reduction of ketones to secondary alcohols) use ethanol as a solvent and require reaction monitoring via TLC or GC-MS to confirm completion . Catalytic systems involving anhydrous potassium carbonate (K₂CO₃) may enhance efficiency in analogous syntheses .

Q. How can the purity and structural integrity of this compound be validated?

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Parameters like R-factor (<0.05) and data-to-parameter ratios (>15.0) ensure reliability .

- Spectroscopy : ¹H/¹³C NMR and FT-IR identify functional groups (e.g., hydroxyl stretch at ~3200–3500 cm⁻¹).

- Chromatography : HPLC or GC-MS quantifies purity (>95% by area normalization) .

Q. What are the stability considerations for this compound under standard lab conditions?

The compound is stable at room temperature but sensitive to prolonged light exposure due to the bromine substituent. Store in amber vials at 2–8°C. The hydroxyl group may oxidize under acidic or oxidative conditions; inert atmospheres (N₂/Ar) are recommended for long-term storage .

Advanced Research Questions

Q. How can stereochemical purity be ensured in derivatives of this compound?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) resolves enantiomers. Mobile phases like hexane/isopropanol (90:10 v/v) achieve baseline separation, with retention times validated against racemic mixtures. Optical rotation ([α]D²⁰) and circular dichroism (CD) provide additional stereochemical confirmation .

Q. What computational methods are suitable for modeling its reactivity?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. Software like Gaussian or ORCA integrates crystallographic data (e.g., CIF files from SC-XRD) to refine molecular geometries .

Q. How should researchers address contradictions in crystallographic vs. spectroscopic data?

Discrepancies may arise from dynamic effects (e.g., crystal packing vs. solution-state conformers). Validate via:

- Variable-temperature NMR to assess conformational flexibility.

- Hirshfeld surface analysis to identify intermolecular interactions influencing solid-state structures .

Q. What strategies mitigate challenges in synthesizing brominated derivatives?

- Regioselectivity : Use directing groups (e.g., methyl substituents) to control bromination positions.

- Side reactions : Quench excess bromine with sodium thiosulfate to prevent over-halogenation .

Methodological Best Practices

Q. How can hygroscopicity interfere with characterization, and how is it managed?

The hydroxyl group absorbs moisture, skewing melting points and NMR signals. Dry samples via azeotropic distillation (toluene/ethanol) or store with molecular sieves (3Å). Karl Fischer titration quantifies residual water (<0.1% w/w) .

Q. What protocols optimize yield in catalytic reductions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。